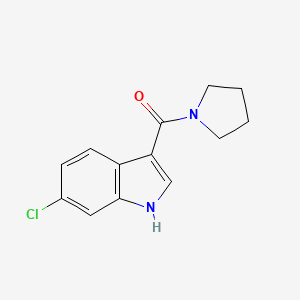
3-(5-methyl-1H-benzimidazol-2-yl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(5-methyl-1H-benzimidazol-2-yl)chromen-2-one” is a compound that contains a benzimidazole moiety . Benzimidazole is a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole . It’s an important heterocyclic pharmacophore due to its association with a wide range of biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The structure of the synthesized compounds can be established using FTIR, 1H-NMR, and MS .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be investigated using vibrational spectroscopy and quantum computational studies . Theoretical and actual NMR chemical shifts can be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .
Chemical Reactions Analysis
Benzimidazole derivatives have been found to show a broad range of chemical and biological properties . They have been used in the development of new drugs due to their broad-spectrum pharmacological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques such as FTIR, 1H-NMR, and MS . These techniques can provide information about the compound’s vibrational features, chemical shifts, and molecular weight .
Aplicaciones Científicas De Investigación
Anticancer Activity
A series of compounds including 3-(1H-Benzimidazol-2-yl)-chromen-2-ones have been synthesized and evaluated for their anticancer activities against different tumor cell lines. These compounds have demonstrated very good activity, highlighting their potential as anticancer agents (P. Narsimha Reddy et al., 2003).
Biological Agents and Antimicrobial Activity
The synthesis and biological evaluation of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives have been reported. These compounds have shown good inhibition efficacy against various microbial strains, displaying significant antimicrobial activity. Additionally, antioxidant and DNA cleavage studies were conducted, with molecular docking studies suggesting potential for further exploration as biological agents (O. Nagaraja et al., 2020).
Nonlinear Optical Properties
Novel 3-(2,2a,3-triazacyclopenta[jk]fluoren-1-yl)-2H-chromen-2-one derivatives have been synthesized, exhibiting excellent nonlinear optical properties. These findings indicate the compounds' potential for applications in optical switching, waveguides, and other low-power optical applications, showcasing the material's promising characteristics for technological applications (S. García et al., 2016).
Antioxidant Activity
Coumarin substituted with heterocyclic compounds has been prepared and characterized, demonstrating significant antioxidant activities. This includes the scavenging ability against DPPH radicals, with activities reaching up to 80% at certain concentrations compared to standard antioxidants (Afnan E. Abd-Almonuim et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-10-6-7-13-14(8-10)19-16(18-13)12-9-11-4-2-3-5-15(11)21-17(12)20/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXINSHDZIWQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


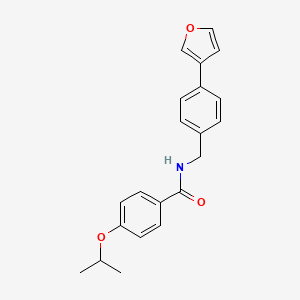
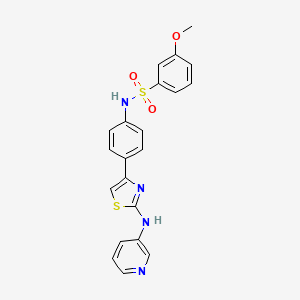
![2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2576982.png)
![N-[4-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2576983.png)
![Ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate](/img/structure/B2576984.png)

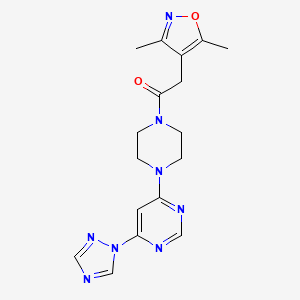
![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2576992.png)
![3-benzyl-6-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2576993.png)
![1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2576994.png)
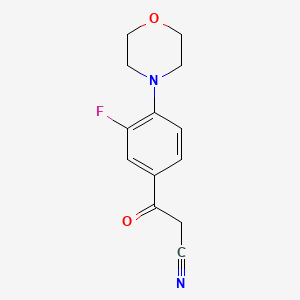
![methyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2576998.png)
